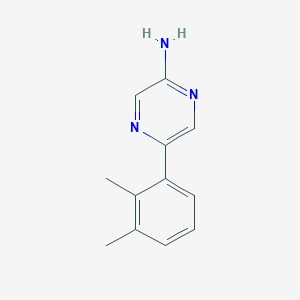

5-(2,3-dimethylphenyl)-2-pyrazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-4-3-5-10(9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKHRZANISMCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CN=C(C=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,3 Dimethylphenyl 2 Pyrazinamine and Its Analogues

Strategies for Pyrazine (B50134) Core Functionalization

The pyrazine ring, being an electron-deficient heterocycle, presents unique challenges and opportunities for functionalization. The introduction of substituents onto the pyrazine core can be achieved through various strategies, primarily involving either the modification of a pre-existing pyrazine ring or the construction of the ring from appropriately substituted acyclic precursors.

Functionalization of a pre-formed pyrazine ring often relies on classical electrophilic and nucleophilic aromatic substitution reactions. However, the inherent electronic nature of the pyrazine ring can render it unreactive towards certain electrophilic substitutions. Therefore, modern cross-coupling reactions have become indispensable tools for introducing aryl and other functional groups onto the pyrazine scaffold. These methods, particularly those catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. nih.gov

Regioselective Synthesis Approaches to Pyrazine Derivatives

Achieving regioselectivity in the synthesis of polysubstituted pyrazines is crucial for defining the properties of the final compound. For a 2,5-disubstituted pyrazine such as 5-(2,3-dimethylphenyl)-2-pyrazinamine, the synthetic strategy must control the placement of the amino and aryl groups.

One common approach to ensure regioselectivity is the use of a starting material where the desired substitution pattern is already established or where the existing substituents direct the incoming groups to the desired positions. For instance, starting with 2-aminopyrazine (B29847), functionalization at the 5-position can be achieved through halogenation followed by a cross-coupling reaction. The amino group at the 2-position directs halogenation, such as bromination, to the 5-position.

Alternatively, the pyrazine ring can be constructed from acyclic precursors in a manner that guarantees the desired regiochemistry. The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a classical method for pyrazine synthesis. By choosing appropriately substituted precursors, the final substitution pattern of the pyrazine ring can be precisely controlled. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Arylpyrazinamines

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for the synthesis of 5-aryl-2-aminopyrazines. The two most prominent strategies are the Suzuki-Miyaura coupling for the formation of the carbon-carbon bond between the pyrazine ring and the dimethylphenyl group, and the Buchwald-Hartwig amination for the introduction of the amino group.

A highly convergent and widely used approach for synthesizing this compound involves a Suzuki-Miyaura coupling reaction. This typically entails the reaction of a 5-halo-2-aminopyrazine (e.g., 2-amino-5-bromopyrazine (B17997) or 2-amino-5-chloropyrazine) with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. researchgate.netresearchgate.netnih.gov

The following interactive data table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving pyrazine derivatives, based on literature precedents for analogous transformations.

An alternative palladium-catalyzed approach is the Buchwald-Hartwig amination. In this scenario, one could start with a 2-halo-5-(2,3-dimethylphenyl)pyrazine and couple it with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. This method is particularly useful for constructing the C-N bond and has been widely applied in the synthesis of various arylamines.

Alternative Synthetic Pathways and Precursor Chemistry

Beyond the direct functionalization of a pre-formed pyrazine ring, alternative synthetic strategies involve the construction of the pyrazine ring from acyclic precursors that already contain the necessary substituents.

One such pathway is the condensation of an α-dicarbonyl compound with an aminoguanidine (B1677879) derivative. For the synthesis of this compound, this could hypothetically involve the reaction of a 1-(2,3-dimethylphenyl)-substituted glyoxal (B1671930) with aminoguanidine. The initial condensation would form a triazine intermediate, which could then rearrange or undergo further reaction to yield the desired pyrazine. The reaction of aminoguanidine with α-oxoaldehydes like glyoxal is known to produce 3-amino-1,2,4-triazine derivatives. justia.comnih.gov

Another approach starts from substituted acetophenones. For instance, a 2,3-dimethylacetophenone could be elaborated into a suitable 1,2-dicarbonyl compound, which is then condensed with a 1,2-diamine to form the pyrazine ring. The synthesis of 2-aryl-4-quinolones, for example, can start from ortho-amino acetophenones. semanticscholar.org

The precursors for these reactions are generally accessible. 2,3-Dimethylphenylboronic acid is commercially available or can be prepared from 1-bromo-2,3-dimethylbenzene via lithiation and reaction with a trialkyl borate. 2-Aminopyrazine and its halogenated derivatives are also common starting materials in organic synthesis.

Yield Optimization and Scalability Considerations in the Synthesis of this compound

For the practical application of this compound, particularly in pharmaceutical or materials science contexts, the optimization of the synthetic route for high yield and scalability is paramount. The Suzuki-Miyaura coupling is often favored for large-scale synthesis due to its generally good functional group tolerance and the commercial availability of a wide range of boronic acids. google.com

Yield Optimization: Key parameters for optimizing the yield of the Suzuki-Miyaura coupling include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like PPh₃, P(t-Bu)₃, or more specialized biaryl phosphine (B1218219) ligands), base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent (e.g., dioxane, toluene, DMF, or aqueous mixtures). A screening of these parameters is often necessary to identify the optimal conditions for a specific set of substrates. For instance, the use of highly active catalysts can allow for lower catalyst loading, which is both cost-effective and reduces the levels of residual palladium in the final product. researchgate.net

Structure Activity Relationship Sar Studies of 5 2,3 Dimethylphenyl 2 Pyrazinamine Derivatives

Systematic Structural Modifications and Design Rationale

The design of derivatives of 5-(2,3-dimethylphenyl)-2-pyrazinamine often begins with the core pyrazine (B50134) ring, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active molecules, including kinase inhibitors. The 2-amino group and the 5-phenyl substituent serve as primary points for structural modification.

The rationale for modifying the 2-amino group often involves the introduction of various alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket. For instance, replacing the amino group with substituted amides or ureas can introduce new hydrogen bond donors and acceptors, potentially enhancing affinity and selectivity.

Modifications to the 5-phenyl ring are also a key strategy. The position and nature of substituents on this ring can significantly impact biological activity by influencing the compound's conformation, lipophilicity, and electronic properties. The selection of the 2,3-dimethylphenyl group itself suggests a design strategy aimed at exploring a specific hydrophobic pocket within the target receptor. Further modifications might involve altering the methyl group positions (e.g., to 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl) or replacing them with other functional groups like halogens, methoxy groups, or trifluoromethyl groups to fine-tune the electronic and steric profile.

A general synthetic approach for creating a library of such derivatives often involves the condensation of a substituted pyrazine precursor with an appropriately substituted aniline or benzylamine.

Impact of Substituent Effects on Biological Target Modulation

The lipophilicity of the substituents is another critical factor. Increased lipophilicity can enhance membrane permeability, which is particularly important for intracellular targets. However, an optimal lipophilicity range is often required, as excessively lipophilic compounds may suffer from poor solubility and metabolic instability.

The following table illustrates hypothetical SAR trends based on common substituent modifications on the phenyl ring of a 5-phenyl-2-pyrazinamine scaffold, targeting a generic kinase.

| Substituent (R) on Phenyl Ring | Position | Hypothetical Impact on Kinase Inhibition | Rationale |

|---|---|---|---|

| -H | - | Baseline Activity | Unsubstituted phenyl ring serves as a reference. |

| -CH3 | ortho | May increase activity | Fills a small hydrophobic pocket; can influence ring conformation. |

| -CH3 | meta | Variable impact | Depends on the specific topology of the binding site. |

| -CH3 | para | Often well-tolerated | Can extend into a solvent-exposed region or a deeper pocket. |

| -Cl | para | May increase activity | Increases lipophilicity and can form halogen bonds. |

| -OCH3 | para | Variable impact | Can act as a hydrogen bond acceptor but adds steric bulk. |

| -CF3 | meta | May increase activity | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. |

Exploration of the Dimethylphenyl Moiety's Role in Receptor Binding

The ortho and meta positioning of the methyl groups is significant as it creates a distinct steric profile that can enhance selectivity for a particular target over other closely related proteins. This specific substitution pattern forces the phenyl ring into a particular conformation relative to the pyrazine core, which may be optimal for fitting into a uniquely shaped hydrophobic pocket. This "pre-organization" of the ligand can reduce the entropic penalty of binding.

Furthermore, the electronic effect of the two methyl groups, being weakly electron-donating, can subtly influence the electronic character of the phenyl ring, potentially modulating interactions with the receptor.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a 2D or 3D-QSAR model could be developed to predict the activity of untested analogs.

In a typical 2D-QSAR study, various molecular descriptors such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and lipophilic (e.g., logP) properties of different substituents would be correlated with their biological activity using statistical methods like multiple linear regression.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can provide valuable insights into the specific interactions with the amino acid residues in the binding site of a target protein, such as a kinase.

These studies can help to:

Visualize the binding mode of the ligand.

Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Explain the observed SAR for a series of compounds.

Predict the binding affinity of new, rationally designed molecules.

For instance, docking studies might reveal that the 2-amino group of the pyrazine ring forms a critical hydrogen bond with a backbone carbonyl in the hinge region of a kinase, a common binding motif for kinase inhibitors. The 2,3-dimethylphenyl group would be predicted to occupy a specific hydrophobic pocket, and the model could be used to evaluate how different substitution patterns on the phenyl ring would affect the fit and interactions within this pocket.

Identification of Key Pharmacophoric Features for Target Affinity

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR and computational studies of this compound and related analogs, a pharmacophore model for a target like a protein kinase can be proposed.

The key pharmacophoric features would likely include:

A hydrogen bond acceptor: Typically one of the nitrogen atoms in the pyrazine ring.

A hydrogen bond donor: The 2-amino group on the pyrazine ring.

A hydrophobic/aromatic feature: The 5-phenyl ring.

A specific hydrophobic feature: The 2,3-dimethyl substitution pattern, defining a particular volume and shape for optimal hydrophobic interactions.

The following table summarizes these essential pharmacophoric features.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrazine Nitrogen (N1 or N4) | Interaction with a hydrogen bond donor residue in the binding site (e.g., backbone NH). |

| Hydrogen Bond Donor | 2-Amino Group | Interaction with a hydrogen bond acceptor residue in the binding site (e.g., backbone C=O). |

| Aromatic Ring | 5-Phenyl Ring | Pi-stacking or hydrophobic interactions with aromatic or aliphatic residues. |

| Hydrophobic Group | 2,3-Dimethyl Groups | Specific van der Waals interactions within a hydrophobic sub-pocket. |

This pharmacophore model can then be used for virtual screening of large chemical databases to identify novel compounds with the potential to bind to the same target.

Biological Target Interaction and Mechanistic Studies of 5 2,3 Dimethylphenyl 2 Pyrazinamine

Identification of Specific Protein Kinase Targets (e.g., IRAK4)

There is no publicly available data identifying the specific protein kinase targets of 5-(2,3-dimethylphenyl)-2-pyrazinamine.

Enzyme Inhibition Kinetics and Binding Affinity Investigations (In Vitro and Cell-Based)

No studies detailing the enzyme inhibition kinetics or binding affinity of this compound have been found in the public domain.

Cellular Pathway Modulation and Signal Transduction Impact in Preclinical Models

Information regarding the modulation of cellular pathways or the impact on signal transduction by this compound in preclinical models is not available.

Molecular Mechanisms of Action at the Binding Site Level

There are no published details on the molecular mechanisms of action for this compound at the binding site of any biological target.

Structural Biology Insights into Ligand-Target Interactions

Co-crystallography Studies with Target Proteins

No co-crystallography studies involving this compound and any target proteins have been reported.

Homology Modeling and Computational Structure Prediction

While computational methods could be theoretically applied, no such studies or predictions for the interaction of this compound with any biological target have been published.

Preclinical Investigation of 5 2,3 Dimethylphenyl 2 Pyrazinamine in Disease Models

In Vitro Cell-Based Assays for Efficacy Assessment

No published studies detailing the in vitro cell-based assays conducted to assess the efficacy of 5-(2,3-dimethylphenyl)-2-pyrazinamine were found. Therefore, no data on its activity in cellular models of disease, its potency (e.g., IC50 or EC50 values), or its selectivity for specific cell types is available.

Ex Vivo Model Systems for Compound Evaluation

There is no information available in the scientific literature regarding the use of ex vivo model systems to evaluate this compound. This includes a lack of data from studies using isolated tissues or organs to assess the compound's pharmacological effects.

In Vivo Animal Model Studies for Target Validation and Efficacy (Non-Human)

No records of in vivo studies in non-human animal models for this compound have been identified. Consequently, there is no information on its efficacy, target validation, or potential therapeutic effects in a living organism.

Pharmacological Profiling in Preclinical Settings

A search for the pharmacological profile of this compound yielded no results.

Target Engagement Studies in Biological Systems

There are no available data from target engagement studies for this compound. This means there is no information on whether this compound binds to a specific biological target, such as a receptor or enzyme, in a cellular or organismal context.

Bioavailability and Distribution Studies in Animal Models

No pharmacokinetic studies concerning the bioavailability and tissue distribution of this compound in animal models have been published. Therefore, data on its absorption, distribution, metabolism, and excretion (ADME) are not available.

Investigation of Pathway Perturbations in Biological Systems

No research has been published detailing the investigation of biological pathway perturbations induced by this compound. There is no information on its mechanism of action or its effects on cellular signaling pathways.

Advanced Computational and Theoretical Studies of 5 2,3 Dimethylphenyl 2 Pyrazinamine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. nih.govmdpi.com These methods provide a detailed understanding of a compound's intrinsic properties, such as its geometric stability, electronic distribution, and reactivity. For a molecule like 5-(2,3-dimethylphenyl)-2-pyrazinamine, DFT calculations are employed to optimize the molecular geometry and compute key electronic parameters. mdpi.comresearchgate.net

The analysis typically involves the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. For instance, in studies of related pyrazole (B372694) derivatives, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and the stability arising from intramolecular interactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters from DFT Analysis of Related Heterocyclic Compounds Note: Data is illustrative and based on findings for structurally similar compounds, not specifically this compound.

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to -1.5 eV | nih.gov |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 eV | nih.gov |

These computational studies, often performed using basis sets like B3LYP/6-311G++(d,p), provide a robust theoretical foundation for predicting the chemical behavior of this compound. researchgate.netmdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of medicinal chemistry and chemical biology, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govresearchgate.net These simulations can reveal the stability of the ligand-receptor complex, conformational changes in both the ligand and the protein, and the specific interactions that govern binding. nih.gov

The process begins by docking the ligand into the active site of the receptor to generate an initial complex structure. This complex is then placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of the atoms over a period, often ranging from nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov

Analysis of the MD trajectory can yield valuable information:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein and the ligand's position within the binding pocket over the course of the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be involved in ligand binding or conformational changes. researchgate.net

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the receptor, which are crucial for binding affinity and specificity.

For example, MD simulations of pyrazine (B50134) derivatives targeting specific enzymes have been used to confirm the stability of the ligand's binding mode and to understand the key interactions within the enzyme's active site. nih.gov Such simulations can reveal multiple pathways for ligand dissociation or highlight the structural variability of protein-ligand complexes. nih.govnih.gov

Binding Free Energy Calculations and Ligand Efficiency Analysis

While molecular docking can predict the binding pose of a ligand, it is often less accurate in predicting binding affinity. nih.gov To obtain a more quantitative estimate of how strongly a ligand binds to its receptor, binding free energy calculations are employed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose. nih.gov These methods calculate the free energy of binding by combining the molecular mechanics energies of the complex with continuum solvation models. nih.gov

The binding free energy (ΔGbind) is calculated based on snapshots taken from an MD simulation, providing a more accurate and dynamic picture of the binding event. nih.gov More rigorous, but computationally expensive, methods like Free Energy Perturbation (FEP) can also be used, which involve alchemically "transforming" one ligand into another to calculate the relative binding free energy. researchgate.netrutgers.edu These calculations are crucial for ranking a series of compounds and prioritizing the most potent ones for synthesis and experimental testing. nih.gov

Beyond raw binding affinity, the concept of Ligand Efficiency (LE) has become a key metric in compound optimization. LE normalizes the binding affinity by the size of the molecule, typically by the number of non-hydrogen atoms (heavy atoms). nih.gov It essentially measures the "bang for the buck," or the binding energy per atom. uniba.it A high LE value indicates that a compound achieves its potency efficiently, without excessive size, which is often a desirable trait for developing drug candidates. nih.gov

The calculation is straightforward:

LE = -ΔG / N

Where ΔG is the free energy of binding and N is the number of heavy atoms.

Analyzing LE helps researchers to focus on optimizing compounds in a more size-efficient manner, avoiding the unnecessary addition of molecular weight that can negatively impact pharmacokinetic properties. nih.govuniba.it

Virtual Screening Methodologies for Derivative Discovery

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Starting with a known molecule like this compound, VS can be used to discover novel derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target receptor. A library of compounds is docked into the binding site of the receptor, and the compounds are scored and ranked based on their predicted binding affinity and interactions. nih.govmdpi.com This approach is powerful for identifying novel scaffolds that fit the target's active site.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the common features of known active compounds. This model is then used to screen libraries for molecules that match the required features. mdpi.com

A typical workflow for discovering derivatives of this compound might involve searching a commercial or proprietary database of millions of compounds. The initial hits from the virtual screen would then be filtered based on predicted ADMET properties and chemical diversity before a smaller, more manageable set of compounds is selected for experimental validation. ijper.org This integrated approach of combining different computational methods significantly enhances the efficiency of discovering new and promising molecules. nih.govmdpi.com

Patent Landscape and Innovation Trends for 5 2,3 Dimethylphenyl 2 Pyrazinamine Derivatives

Analysis of Key Patent Filings and Claims Related to Chemical Structures and Preclinical Uses

The patent literature reveals a significant and sustained interest in pyrazine (B50134) derivatives as a scaffold for developing novel therapeutic agents. A comprehensive review of patents filed between 2008 and the present day indicates a wide array of pharmacological activities associated with substituted pyrazines. nih.govnih.gov These patents generally claim large Markush structures, which allows for broad protection of a multitude of related compounds, potentially including structures similar to 5-(2,3-dimethylphenyl)-2-pyrazinamine.

Key therapeutic areas where pyrazine derivatives are actively being patented include:

Oncology: A significant number of patents claim pyrazine derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov These compounds are being investigated for their potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Infectious Diseases: Pyrazine derivatives have been a cornerstone in the treatment of mycobacterial infections, with pyrazinamide (B1679903) being a key first-line drug for tuberculosis. mdpi.com Patent filings continue to explore novel pyrazine-carboxamide derivatives with the aim of overcoming drug resistance and improving efficacy against various bacterial and fungal pathogens. nih.govmdpi.com

Neurological Disorders: The patent literature shows a growing interest in pyrazine derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. google.com One of the prominent areas of research is the development of β-secretase inhibitors, which are enzymes involved in the formation of amyloid plaques in Alzheimer's disease. nih.gov

Cardiovascular and Metabolic Diseases: Patents also describe the potential of pyrazine derivatives in treating conditions like arteriosclerosis and diabetes. nih.gov

A general trend in the claims of these patents is the focus on the substitution patterns on the pyrazine ring, which dictates the biological activity and selectivity of the compounds. The claims often cover variations in the aryl or heteroaryl groups attached to the pyrazine core, as well as different functional groups at other positions on the ring.

Table 1: Overview of Patented Pyrazine Derivatives and Their Preclinical Uses

| Therapeutic Area | General Chemical Structures Claimed | Preclinical Uses and Targets |

|---|---|---|

| Oncology | Substituted amino-pyrazines, pyrazine-carboxamides | Protein kinase inhibitors, antiproliferative agents |

| Infectious Diseases | Pyrazinamide analogues, benzylaminopyrazine-carboxamides | Antimycobacterial, antibacterial, antifungal agents |

| Neurological Disorders | Aryl- and heteroaryl-substituted pyrazines | β-secretase inhibitors, adenosine (B11128) antagonists |

| Cardiovascular & Metabolic Diseases | Various substituted pyrazines | Antidiabetic agents, treatment for arteriosclerosis |

Strategic Developments in Intellectual Property Pertaining to the Compound

Given the lack of specific patents for this compound, any strategic intellectual property developments would be speculative and based on the broader trends in the field of pyrazine chemistry. A company seeking to patent this specific compound or its derivatives would likely need to demonstrate novel and non-obvious properties, such as unexpected potency, selectivity, or an improved safety profile for a particular therapeutic application.

The intellectual property strategy for new pyrazine derivatives appears to focus on securing broad claims that cover a range of structural variations to create a strong proprietary position. This is often followed by filing more specific patents on lead compounds with promising preclinical data. The high level of patenting activity in the pyrazine space suggests a competitive landscape where companies are actively seeking to protect their innovations. nih.govnih.gov

Emerging Areas of Research and Development within Patent Literature

The patent literature points towards several emerging areas of research and development for pyrazine derivatives. The development of kinase inhibitors remains a highly active area, with a focus on identifying novel scaffolds that can overcome resistance to existing therapies. nih.gov

Another emerging trend is the application of pyrazine derivatives in new therapeutic areas beyond the traditional focus on oncology and infectious diseases. For instance, their potential as neuroprotective agents and for treating metabolic disorders is gaining attention. nih.govgoogle.com

Furthermore, there is an increasing interest in the development of novel synthetic methodologies for preparing substituted pyrazines, which could facilitate the discovery of new drug candidates. google.com Patents in this area often claim efficient and scalable synthetic routes to key pyrazine intermediates.

Future Directions and Research Perspectives for 5 2,3 Dimethylphenyl 2 Pyrazinamine

Development of Novel Synthetic Methodologies for Enhanced Analogue Libraries

The generation of diverse analogue libraries is fundamental to exploring the full therapeutic potential of a lead compound. For 5-(2,3-dimethylphenyl)-2-pyrazinamine, future research will likely focus on developing more efficient and versatile synthetic strategies. Current methods for creating 5-aryl-2-aminopyrazine derivatives often rely on established cross-coupling reactions. nih.gov However, to rapidly generate a wide array of analogues, novel one-pot or telescoped reaction sequences are desirable. rsc.org

Future methodologies could explore:

C-H Activation: Direct C-H arylation of the pyrazine (B50134) core would offer a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis could enable rapid and scalable production of analogues with precise control over reaction parameters, facilitating the creation of large and diverse libraries.

Combinatorial Chemistry: The use of solid-phase synthesis or related combinatorial techniques could be employed to generate a multitude of derivatives by systematically varying the substituents on both the pyrazine and the phenyl rings. A patent for the preparation of 2-aminopyrazine (B29847) derivatives suggests a scalable method starting from 2-cyanopyrazine. google.com

These advanced synthetic approaches will be crucial for systematically exploring the structure-activity relationships (SAR) around the this compound scaffold.

Exploration of New Biological Targets and Pathways for Compound Application

The pyrazine nucleus is a common feature in many biologically active compounds, including several approved drugs. mdpi.com Pyrazine-based molecules have shown a wide range of activities, including the inhibition of protein kinases. nih.gov The structural motif of 5-aryl-2-aminopyrazine is similar to that of known inhibitors of various kinases, such as IRAK4 and FGFR. nih.govmdpi.com

Future research should therefore include comprehensive screening of this compound and its analogues against a broad panel of biological targets. Key areas of interest include:

Kinase Inhibition: Given the prevalence of pyrazine scaffolds in kinase inhibitors, a primary focus would be to screen for activity against various protein kinase families implicated in cancer and inflammatory diseases. nih.govresearchgate.netresearchgate.net

Antimicrobial Activity: Analogous pyrazine derivatives have demonstrated antimycobacterial and antimalarial properties. nih.govnih.govnih.gov Therefore, evaluating this compound class against a panel of pathogenic microbes, including drug-resistant strains, is a logical step.

Neuroactive Potential: The exploration of this compound's effect on central nervous system targets could uncover new therapeutic applications.

A systematic approach to target identification, possibly using chemoproteomics or other target deconvolution techniques, will be essential to uncover novel mechanisms of action and expand the therapeutic potential of this chemical series.

Design of Next-Generation Analogues with Improved Preclinical Profiles

The design of next-generation analogues of this compound will be guided by structure-activity relationship (SAR) studies. Research on related 3,5-diaryl-2-aminopyrazines has shown that modifications to the aryl substituents can significantly impact antimalarial activity and metabolic stability. nih.govresearchgate.net Similarly, studies on pyrazinoic acid analogues have demonstrated that substitutions on the pyrazine ring can enhance antimycobacterial potency. nih.gov

Key design strategies for improved preclinical profiles will likely involve:

Systematic SAR Exploration: The generation of a focused library of analogues with systematic variations of the substitution pattern on the phenyl ring and the pyrazine core. This will help in identifying key structural features for potency and selectivity.

Physicochemical Property Optimization: Tuning lipophilicity and other physicochemical properties to improve solubility, permeability, and metabolic stability.

Structure-Based Drug Design: If a specific biological target is identified, co-crystallography or molecular modeling can guide the rational design of analogues with enhanced binding affinity and selectivity.

The following table outlines potential modifications and their expected impact based on literature for analogous compounds:

| Modification Site | Potential Substituents | Rationale for Improved Preclinical Profile |

| Phenyl Ring | Halogens, small alkyl groups, polar groups (e.g., -OH, -NH2) | Modulate potency, selectivity, and metabolic stability. mdpi.com |

| Pyrazine Ring | Small alkyl or halo substituents | Influence binding interactions and physicochemical properties. nih.gov |

| Amino Group | Alkylation or acylation | Can affect hydrogen bonding interactions and metabolic stability. nih.gov |

Application in Chemical Biology as a Research Tool and Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools. A potent and selective analogue could be functionalized to create a chemical probe for studying the biology of its target protein.

The development of such probes would involve:

Affinity and Selectivity Profiling: Thoroughly characterizing the binding affinity and selectivity of the lead compound against its primary target and a panel of off-targets.

Probe Design and Synthesis: Incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling at a position that does not disrupt target binding.

Probe Validation: Demonstrating that the synthesized probe retains its biological activity and can be used to detect and study its target in cellular or in vivo models.

These chemical probes would be instrumental in target validation, understanding downstream signaling pathways, and identifying new biomarkers.

Integration with Advanced High-Throughput Screening Platforms for Derivative Optimization

To accelerate the discovery and optimization of derivatives of this compound, integration with advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid evaluation of large compound libraries against specific biological targets or in phenotypic assays. nih.gov

Future research in this area would entail:

Assay Development: Designing and validating robust and scalable assays for the identified biological target(s). This could include biochemical assays (e.g., kinase activity assays) or cell-based phenotypic screens.

Library Screening: Screening a diverse library of this compound analogues to identify initial hits with desired activity profiles.

Hit-to-Lead Optimization: Utilizing HTS data to guide iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and drug-like properties of the initial hits. The use of HTS has been successful in identifying novel kinase inhibitors from pyrimidine-based libraries. nih.gov

The combination of modern synthetic chemistry, comprehensive biological evaluation, and advanced screening technologies will be pivotal in unlocking the full potential of this compound and its derivatives in drug discovery and chemical biology.

Q & A

Basic: What are the optimal synthetic routes for 5-(2,3-dimethylphenyl)-2-pyrazinamine, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves coupling 2,3-dimethylaniline derivatives with pyrazine precursors via Buchwald-Hartwig amination or Ullmann-type coupling. Key parameters for optimization include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or BINAP.

- Temperature : 80–120°C under inert atmosphere (N₂/Ar).

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

Yield improvement strategies include adjusting stoichiometry (1:1.2 molar ratio of aniline to halopyrazine) and employing microwave-assisted synthesis for reduced reaction time. Monitor progress via TLC or HPLC .

Advanced: How can computational modeling predict the biological activity of this compound, and what parameters are critical in docking studies?

Answer:

Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., kinases or GPCRs). Critical parameters:

- Binding affinity (ΔG) : Values ≤ -7 kcal/mol suggest strong binding.

- Hydrogen bonding : Distance ≤ 3.0 Å between ligand and active-site residues.

- Hydrophobic interactions : Assess π-π stacking with aromatic residues (e.g., Phe, Tyr).

Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to analyze RMSD (<2 Å) and binding stability. Compare results to structurally analogous pyrazine derivatives (e.g., COX inhibitors ).

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and amine protons (δ 5.5–6.0 ppm). ¹³C NMR confirms pyrazine carbons (δ 145–155 ppm).

- IR : N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).

- Mass Spectrometry : ESI-TOF verifies molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Resolve crystal structure (e.g., dihedral angles between pyrazine and phenyl groups) .

Advanced: How do structural modifications at the pyrazine ring influence the compound's pharmacokinetic properties, and what in vitro assays validate these changes?

Answer:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) to increase logP (shake-flask method).

- Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS.

- Permeability : Caco-2 monolayer assays (apparent permeability coefficient, Papp ≥ 1 × 10⁻⁶ cm/s indicates oral bioavailability).

Compare with methylated analogs (e.g., 5-(2,3-dimethylphenyl)-2-methoxypyrazine) to assess CYP450 inhibition .

Basic: What are the recommended storage conditions and solubility profiles for this compound to ensure compound stability?

Answer:

- Storage : -20°C under argon, shielded from light.

- Solubility : Prepare stock solutions in DMSO (10 mM; confirm stability via HPLC).

- Degradation Monitoring : Detect hydrolytic byproducts (e.g., pyrazine-2-amine) using LC-MS. Add stabilizers like BHT (0.1% w/v) for long-term storage .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazinamine derivatives through meta-analysis?

Answer:

- Data Aggregation : Use PRISMA guidelines to collate studies, noting variables (cell lines, assay protocols).

- Statistical Tools : Calculate pooled effect sizes (RevMan) and heterogeneity (I² statistic).

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized IC50 protocols).

For example, discrepancies in COX-2 inhibition data may arise from assay types (ELISA vs. fluorometric); reconcile via molecular docking to confirm binding consistency .

Basic: What purification methods are effective for isolating this compound, and how is purity assessed?

Answer:

- Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:2 gradient).

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals.

- Purity Assessment : HPLC (>95% peak area at 254 nm), elemental analysis (C, H, N within 0.4% of theoretical), and melting point consistency .

Advanced: What in silico approaches are used to predict the environmental fate of this compound, and how are these models validated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.